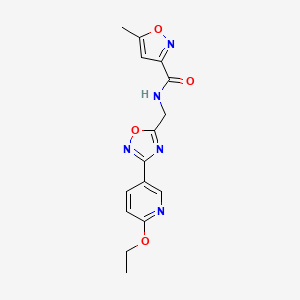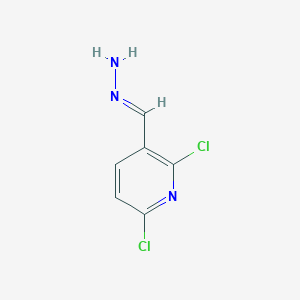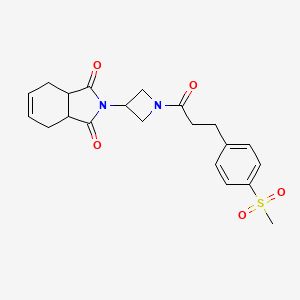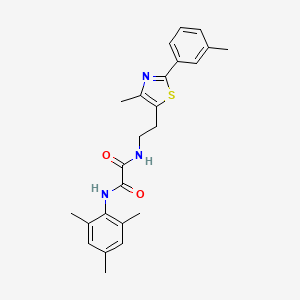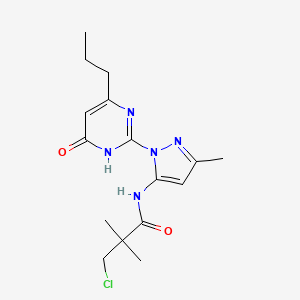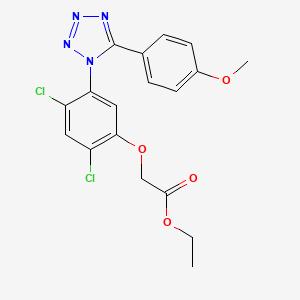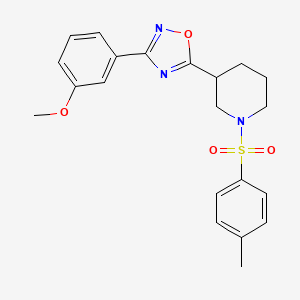![molecular formula C24H23N3O3 B2721080 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-57-8](/img/structure/B2721080.png)
4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically involve providing the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of triazole derivatives, including compounds with structural features similar to the one , often involves exploring π-hole tetrel bonding interactions, which are critical for understanding the molecular assembly and interaction energies within these compounds. Such studies provide insight into the substituents' effects on the nucleophilic/electrophilic nature of functional groups, influencing the compound's reactivity and potential applications in material science and catalysis (Ahmed et al., 2020).
Antimicrobial and Anticancer Activities
- Research on 1,2,4-triazole derivatives has shown that these compounds exhibit significant antimicrobial activities. The modification of the triazole core structure, similar to the one , allows for the synthesis of novel compounds with potential as antimicrobial agents (Bektaş et al., 2007).
- Additionally, some 1,2,4-triazole derivatives have been evaluated for their anticancer activity, demonstrating the potential of these compounds in drug discovery for cancer treatment. The specific structural modifications can lead to compounds with promising anticancer properties (Bekircan et al., 2008).
Electronic and Molecular Properties
- Studies involving the molecular, electronic, and spectroscopic analysis of triazole derivatives reveal their nonlinear optical properties and their potential applications in the development of new materials for optoelectronics. Such investigations help understand the electronic structure and the impact of different substituents on the compound's properties (Beytur & Avinca, 2021).
Photocatalytic Applications
- The photocatalytic activities of benzyl alcohol derivatives, including those with methoxy groups, have been explored, demonstrating their potential in selective oxidation processes under visible light. This highlights the application of similar compounds in environmental remediation and sustainable chemistry practices (Higashimoto et al., 2009).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVCPFLZEQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

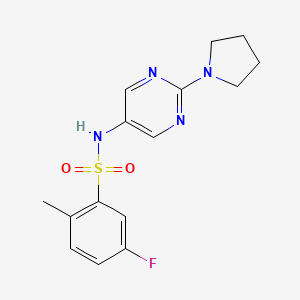
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
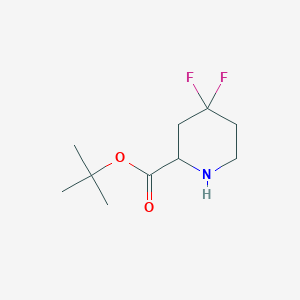
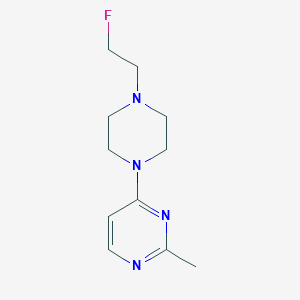
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
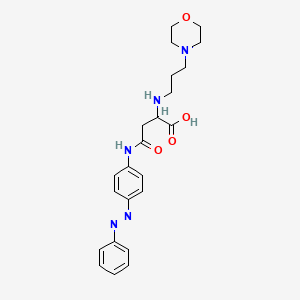
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
